1-(Trimethylsilyl)-1H-indole

Description

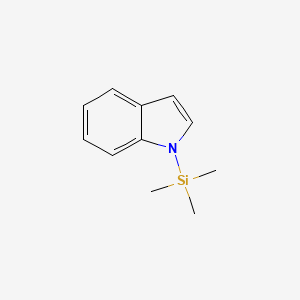

Structure

3D Structure

Properties

IUPAC Name |

indol-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTIWXTUSQSDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347482 | |

| Record name | 1-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17983-42-5 | |

| Record name | 1-(Trimethylsilyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trimethylsilyl 1h Indole and Derivatives

Direct N-Silylation Protocols of 1H-Indole

The most straightforward approach to 1-(trimethylsilyl)-1H-indole involves the direct formation of a nitrogen-silicon bond on the indole (B1671886) ring. This can be achieved through several distinct chemical strategies.

Anionic Silylation with Indolyl Anions and Halosilanes

A classical and widely employed method for the N-silylation of indole involves the deprotonation of the indole nitrogen to form an indolyl anion, which then acts as a nucleophile, attacking an electrophilic silicon species, typically a halosilane like chlorotrimethylsilane (B32843). The reaction of indole or 1-(trimethylsilyl)indole with lithium and chlorotrimethylsilane, followed by treatment with 1,4-benzoquinone, has been shown to produce 1,4-bis(trimethylsilyl)indole in yields of 50% and 55%, respectively. researchgate.net This method highlights the generation of an anionic intermediate that facilitates the silylation process.

The generation of the indolyl anion is typically accomplished using a strong base. Common bases for this purpose include alkali metal hydrides (e.g., sodium hydride), organolithium reagents (e.g., n-butyllithium), or other strong, non-nucleophilic bases. The choice of base and solvent can influence the reaction's efficiency and selectivity.

Table 1: Examples of Anionic Silylation of Indole

| Indole Substrate | Silylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Indole | Chlorotrimethylsilane | Lithium | Not Specified | 1,4-bis(trimethylsilyl)indole | 50 |

Catalyst-Mediated N-Silylation Approaches

To circumvent the use of stoichiometric strong bases, catalytic methods for N-silylation have been developed. These approaches often utilize transition metal catalysts to facilitate the reaction between indole and a hydrosilane. For instance, a combination of rhodium acetate (B1210297) (Rh₂(OAc)₄) and tetra-n-butylammonium tungstate (B81510) (TBA₂WO₄) has been found to efficiently catalyze the N-silylation of various indole derivatives with hydrosilanes, affording the corresponding N-silylated indoles in high yields. rsc.org This method is also applicable to other N-heterocycles like pyrrole (B145914) and carbazole. rsc.org

Another catalytic system employs potassium tert-butoxide (KOt-Bu), an earth-abundant metal catalyst, for the direct silylation of aromatic heterocycles with hydrosilanes. nih.gov This method is advantageous due to its mild reaction conditions and the absence of hydrogen acceptors, ligands, or other additives. nih.gov

Dehydrogenative C-H Silylation Strategies

While the primary focus is on N-silylation, it is pertinent to mention dehydrogenative C-H silylation as it represents a significant area of indole functionalization that can occur concurrently or be directed selectively. These methods typically involve transition-metal catalysis to activate a C-H bond, followed by the introduction of a silyl (B83357) group.

Ruthenium-catalyzed sequential hydrosilylation/C-H silylation of allyl-indoles has been developed for the synthesis of six-membered indole silacycles. nih.gov Iridium catalysts have also been employed for the C2-selective C-H silylation of indoles and pyrroles with hydrosilanes. researchgate.net Furthermore, palladium/norbornene (NBE) cooperative catalysis has been utilized for the regioselective C-H silylation of free NH-indoles, yielding a range of silicon-containing indoles. acs.org

In some instances, the silylation can be directed to the C3 position. For example, the dehydrogenative silylation of N-protected indoles using a cationic ruthenium(II) complex can lead to C3-silylated indoles. chimia.ch Similarly, a Brønsted acid-promoted Friedel–Crafts C–H silylation has been reported to be highly regioselective for the C3 position of N-alkylindoles. acs.org

Table 2: Catalyst Systems for Silylation of Indoles

| Catalyst System | Silylating Agent | Position of Silylation | Key Features |

|---|---|---|---|

| Rh₂(OAc)₄ / TBA₂WO₄ | Hydrosilanes | N | High yields for indoles, pyrroles, and carbazoles. rsc.org |

| KOt-Bu | Hydrosilanes | C2 | Earth-abundant metal catalyst, mild conditions. nih.govbeilstein-journals.org |

| Iridium complexes | Hydrosilanes | C2 | Thiocarbonyl-directed, hydrogen-acceptor-free. researchgate.netresearchgate.net |

| Palladium(II) acetate / Norbornene | Hexamethyldisilane | C-H | Regioselective, tolerant of various functional groups. acs.org |

| Cationic Ruthenium(II) complex | Hydrosilanes | C3 | For N-protected indoles. chimia.ch |

Synthesis via Functionalization of Silylated Precursors

An alternative strategy to synthesize functionalized this compound derivatives involves starting with a silylated alkyne or other silylated building blocks and constructing the indole ring through cross-coupling or multicomponent reactions.

Sonogashira-Type Cross-Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This methodology can be adapted to synthesize indole derivatives. For instance, 2-(trimethylsilyl)indoles can be prepared from the reaction of nitro- or nitrosoarenes with vinyl Grignard reagents, followed by further transformations. mdpi.com

In a one-pot, three-component reaction, N-substituted or N,N-disubstituted 2-iodoanilines can be coupled with terminal alkynes, followed by the addition of an aryl iodide, to generate 2,3-disubstituted indoles under Sonogashira conditions. mdpi.com Trimethylsilylacetylene is a common reagent in these couplings, where the trimethylsilyl (B98337) group can be subsequently removed. wikipedia.org The synthesis of 2-(hetero)aryl-substituted indoles has been achieved via a Pd/C–Cu catalyzed cross-coupling reaction involving (trimethylsilyl)acetylene and o-iodoanilides. mdpi.com

Multicomponent Reactions Involving Trimethylsilyl Reagents

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. Trimethylsilyl reagents can play a crucial role in these reactions. For example, trimethylsilyl iodide (TMSI) has been utilized as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones from indoles, O-methyl protected salicylaldehydes, and β-dicarbonyl compounds. rsc.orgtandfonline.com

Another example involves a three-component domino [3+2] heterocyclization reaction of indole, carbon disulfide, and substituted α-bromo propiophenones to prepare two-carbon-tethered 1,3-oxathiole–indole compounds. rsc.org A multicomponent tetrazole indole synthesis has also been reported, which proceeds via a Ugi tetrazole reaction involving trimethylsilyl azide. researchgate.net

Furthermore, a 1,4-alkylcyanation of enynes with cyclic alcohol derivatives in the presence of trimethylsilyl cyanide (TMSCN) under copper/photoredox dual catalysis provides functionalized allenes. organic-chemistry.org These examples underscore the versatility of trimethylsilyl reagents in facilitating the construction of diverse indole-containing heterocyclic systems through multicomponent strategies.

Chemical Reactivity and Mechanistic Aspects of 1 Trimethylsilyl 1h Indole

Role of the N-Trimethylsilyl Group as a Protecting Group

The N-trimethylsilyl group is a versatile protecting group for the indole (B1671886) nitrogen due to its ease of introduction and mild removal conditions. Its utility is further highlighted by its compatibility with various reaction conditions and its ability to be selectively removed in the presence of other protecting groups.

Orthogonality and Selective Deprotection Strategies

A key advantage of the N-trimethylsilyl group is its orthogonality with other common protecting groups used in organic synthesis. researchgate.netwiley-vch.de Orthogonal protection schemes enable the selective deprotection of one functional group without affecting others, which is crucial in multi-step syntheses of complex molecules. researchgate.netwiley-vch.de The N-TMS group can be cleaved under conditions that leave other groups, such as N-tosyl, intact. mdpi.com

Selective deprotection of the N-trimethylsilyl group is typically achieved under mild conditions. For instance, it can be readily removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). richmond.edunih.govresearchgate.net Other methods include treatment with potassium carbonate in methanol (B129727) or the use of silver(I) ions. researchgate.net This mild lability contrasts with the more robust protecting groups, allowing for a strategic and sequential unmasking of reactive sites.

Influence on Regioselectivity and Chemoselectivity in Indole Transformations

The presence of the N-trimethylsilyl group significantly directs the outcome of various reactions on the indole ring. By blocking the N1 position, it prevents N-alkylation and other reactions at the nitrogen atom, thereby directing electrophilic attack to the C3 position of the indole nucleus. This directing effect is crucial in controlling the regioselectivity of reactions like Friedel-Crafts additions. nih.govresearchgate.netrichmond.edu

Furthermore, the electronic properties of the silyl (B83357) group can influence the chemoselectivity of a reaction. While the primary role is often steric and protective, the electron-donating nature of the trimethylsilyl (B98337) group can modulate the nucleophilicity of the indole ring, impacting its reactivity towards different electrophiles. researchgate.net

Carbon-Carbon Bond Forming Reactions

1-(Trimethylsilyl)-1H-indole is a valuable substrate for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex indole derivatives with high degrees of control.

Friedel-Crafts Type Additions to Electrophiles (e.g., aldehydes, nitrones)

N-silylated indoles participate in Friedel-Crafts type additions to electrophiles such as aldehydes and nitrones. nih.govresearchgate.netrichmond.edu In a reaction promoted by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), N-alkylindoles add to aldehydes to form 3-(1-silyloxyalkyl)indoles. researchgate.net This method is advantageous as it prevents the common side reaction where the initial adduct reacts with a second indole molecule to form bis(indolyl)methanes. researchgate.net The resulting silyloxy adduct can then be deprotected to the corresponding alcohol. researchgate.net

Similarly, the TMSOTf-promoted Friedel-Crafts addition of N-alkylindoles to nitrones yields 3-(1-(silyloxyamino)alkyl)indoles. richmond.edunih.govrichmond.edu This reaction also suppresses the formation of the 2:1 adduct (bisindolyl(aryl)methanes), which is often the thermodynamically favored product. richmond.edunih.govrichmond.edu The silyloxyamino group can be subsequently deprotected to the hydroxylamine (B1172632) using TBAF. richmond.edunih.govrichmond.edu

Table 1: Friedel-Crafts Type Additions of N-Silyl Indoles

| Electrophile | Promoter | Initial Product | Final Product (after deprotection) | Key Advantage |

|---|---|---|---|---|

| Aldehydes | TMSOTf | 3-(1-silyloxyalkyl)indoles | 3-(1-hydroxyalkyl)indoles | Prevents formation of bis(indolyl)methanes researchgate.net |

| Nitrones | TMSOTf | 3-(1-(silyloxyamino)alkyl)indoles | 3-(1-(hydroxyamino)alkyl)indoles | Suppresses formation of bisindolyl(aryl)methanes richmond.edunih.govrichmond.edu |

Site-Selective C-H Functionalization (e.g., C7 silylation)

Directing groups are often employed to achieve site-selective C-H functionalization of the indole's benzene (B151609) ring, which is generally less reactive than the pyrrole (B145914) core. nih.govrsc.orgchim.itrsc.org While various directing groups have been developed for C-H functionalization at different positions of the indole ring, the N-P(tBu)2 group has shown diverse reactivity for C-H functionalizations at the C7 position, including silylation. nih.gov Research has also demonstrated that a palladium/norbornene (NBE) catalytic system can achieve regioselective C-H silylation of free (NH)-indoles. acs.org Specifically, a phosphorus(III) directing group can facilitate palladium-catalyzed C7-silylation of indoles. researchgate.net

Cycloaddition Reactions (e.g., dearomative [5+2]/[2+2] cycloadditions, 1,3-dipolar cycloaddition)

This compound and its derivatives are valuable partners in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

Dearomative [5+2]/[2+2] Cycloadditions: 1H-indoles can undergo a metal-free dearomative [5+2]/[2+2] cycloaddition with ortho-(trimethylsilyl)aryl triflates. rsc.org This reaction leads to the synthesis of dibenzo[b,e]azepine derivatives through a [5+2] cycloaddition. rsc.org Interestingly, increasing the steric hindrance at the C2-position of the indole favors a [2+2] cycloaddition pathway. rsc.org Dearomative [5+2] cycloaddition reactions of indoles have also been achieved with oxidopyrylium ylides, yielding highly functionalized oxacyclohepta[b]indoles. nih.gov

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org In the context of indole chemistry, this reaction can be used to synthesize complex, fused-ring systems. For instance, the trimethylsilyl group can direct the regioselectivity of 1,3-dipolar cycloadditions between 1-trimethylsilylacetylenes and azides to form 1,2,3-triazoles. nih.gov While not directly involving this compound as the dipole, this highlights the directing effect of the TMS group in such reactions. More broadly, 1,3-dipolar cycloadditions involving indole moieties, often generated in situ from precursors, are key steps in the synthesis of various alkaloids and spirooxindoles. mdpi.comresearchgate.net

Interruption of Cascade Reactions (e.g., Nazarov Cyclization)

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are powerful tools in organic synthesis. The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, can be intercepted by nucleophiles to create more complex molecular architectures. wikipedia.orgwikipedia.org This "interrupted" Nazarov reaction relies on trapping the cyclopentenyl cation intermediate that forms after the initial electrocyclization. wikipedia.orgnih.gov

Indoles, including N-protected variants like this compound, can serve as effective carbon nucleophiles for this purpose. In a notable example, a carbon-terminated interrupted Nazarov reaction was developed using indoles to trap the cation at the C3 position. nih.govnih.gov The sequence begins with the formation of an allenyl vinyl ketone, often generated in situ from a propargyl vinyl ketone precursor via its trimethylsilyl enol ether. nih.gov Lewis or Brønsted acid catalysis then promotes the Nazarov cyclization of the allenyl vinyl ketone, forming a pentadienyl cation which is then trapped by the indole nucleophile. nih.gov

The reaction is highly efficient and stereospecific, allowing for the construction of a quaternary carbon center and a significant increase in molecular complexity in a single step. nih.gov The use of an N-silylated indole in such a reaction would prevent competitive N-H acidity issues under the acidic conditions, channeling the reactivity exclusively through the desired C3-nucleophilic attack. The reaction is generally effective with electron-rich indoles. nih.gov

Table 1: Interruption of the Nazarov Cyclization with Indole Nucleophiles

| Entry | Indole Nucleophile | Divinyl Ketone Precursor (as TMS Enol Ether) | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 5-Methoxyindole | Z-Enol silyl ether of a propargyl vinyl ketone | Sc(OTf)₃ (20 mol%), CH₂Cl₂ | 3-(Cyclopentenonyl)indole derivative | 72 | nih.gov |

| 2 | Indole | Z-Enol silyl ether of a propargyl vinyl ketone | Sc(OTf)₃ (20 mol%), CH₂Cl₂ | 3-(Cyclopentenonyl)indole derivative | 61 | nih.gov |

| 3 | 5-Bromoindole | Z-Enol silyl ether of a propargyl vinyl ketone | Sc(OTf)₃ (20 mol%), CH₂Cl₂ | 3-(Cyclopentenonyl)indole derivative | 58 | nih.gov |

| 4 | 2-Methylindole | Z-Enol silyl ether of a propargyl vinyl ketone | Sc(OTf)₃ (20 mol%), CH₂Cl₂ | 3-(Cyclopentenonyl)indole derivative | 55 | nih.gov |

Ipso Substitution at Indole Carbon Centers

Ipso-substitution is an electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than hydrogen. chemistrytalk.orgwikipedia.org The trimethylsilyl group is an excellent director for ipso-substitution. mdma.chgovtpgcdatia.ac.in While the title compound has the silyl group on nitrogen, its isomers with the TMS group on a carbon atom (e.g., 2-(trimethylsilyl)-1H-indole or 3-(trimethylsilyl)-1H-indole) are key substrates for this transformation. The C-Si bond is readily cleaved upon electrophilic attack, driven by the formation of a stable Wheland intermediate where the positive charge is β to the silicon atom (the β-silicon effect). govtpgcdatia.ac.in This allows for the regioselective introduction of functional groups at positions that might otherwise be less reactive.

For instance, while typical electrophilic substitution on an N-protected indole occurs at C3, the presence of a silyl group at a different position can override this preference. Research has shown that 1-acetyl-4-(trimethylsilyl)indole undergoes clean ipso-acylation at the C4 position when treated with acyl chlorides, demonstrating the powerful directing nature of the TMS group. mdma.chresearchgate.net Without the silyl group, acylation would not occur at this position.

This strategy has also been extended to create C-C bonds through cross-coupling reactions. In a notable application, N-carbamoyl-2-(trimethylsilyl)-1H-indole undergoes an ipso-borodesilylation, replacing the C2-silyl group with a dichloroborane moiety. This intermediate is then used directly in a Suzuki-Miyaura cross-coupling reaction to furnish a variety of 2-arylindoles. sci-hub.se This two-step, one-pot procedure highlights the utility of the C-silyl group as a versatile handle for complex functionalization via an ipso-substitution pathway.

Table 2: Examples of Ipso Substitution on Silylated Indole Cores

| Silylated Indole Substrate | Reagent(s) | Position of Ipso Attack | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1-Acetyl-4-(trimethylsilyl)indole | Acetyl chloride, AlCl₃ | C4 | 4-Acetyl-1-acetylindole | 72 | mdma.chresearchgate.net |

| 1-Acetyl-4-(trimethylsilyl)indole | Propenoyl chloride, AlCl₃ | C4 | 4-Propenoyl-1-acetylindole | 65 | mdma.chresearchgate.net |

Other Reactivity Modes (e.g., reductive cyclization, silyl enol ether formation)

Beyond participating in complex cascades and directed substitutions, silylated indoles exhibit other useful reactivity modes. These include altering the course of cyclization reactions and serving as precursors to reactive intermediates like silyl enol ethers.

Reductive Cyclization Pathways

While many reductive cyclization methods focus on synthesizing the indole core itself from precursors like o-nitrostyrenes, the presence of a trimethylsilyl group on the starting material can fundamentally alter the reaction's outcome. chimia.chnih.gov For example, the indium-catalyzed cyclization of 2-ethynylanilines is a known method for producing indoles. However, when the terminal alkyne is substituted with a trimethylsilyl group, the reaction pathway is diverted. Instead of the expected indole, the reaction proceeds via an intermolecular dimerization-cyclization to afford polysubstituted quinolines in good yields. organic-chemistry.org This illustrates how the silyl group can be employed to steer a reaction away from a conventional pathway to access entirely different heterocyclic systems.

Table 3: Silyl-Directed Diversion of Indole Synthesis to Quinolines

| 2-Ethynylaniline Substrate | R Group | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1-(4-Methylphenyl)-2-(trimethylsilylethynyl)aniline | H | In(OTf)₃ (10 mol%), Toluene, 100 °C | 2,7-Dimethyl-4-phenylquinoline | 81 | organic-chemistry.org |

| 1-(4-Methoxyphenyl)-2-(trimethylsilylethynyl)aniline | H | In(OTf)₃ (10 mol%), Toluene, 100 °C | 7-Methoxy-2-(4-methoxyphenyl)-4-phenylquinoline | 78 | organic-chemistry.org |

Silyl Enol Ether Formation

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate surrogates in various C-C bond-forming reactions. wikipedia.org They are typically prepared from enolizable ketones by reaction with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org Ketones bearing an indole moiety can be readily converted into their corresponding silyl enol ethers. For example, nickel-catalyzed remote functionalization has been used to selectively form Z-silyl enol ethers from ketones containing heterocyclic systems, including indole. acs.org This transformation demonstrates that the indole nucleus is compatible with the conditions required for silyl enol ether formation, providing a pathway to further functionalize indole-containing molecules at the α-position of a ketone side chain.

Advanced Applications of 1 Trimethylsilyl 1h Indole in Organic Synthesis

Building Blocks for Complex Indole-Containing Architectures

The primary utility of 1-(trimethylsilyl)-1H-indole as a building block lies in its ability to serve as a precursor to 2-lithio-1-(trimethylsilyl)-1H-indole. Treatment of this compound with strong bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) results in clean and regioselective deprotonation at the C2 position. This generated organolithium species is a potent nucleophile that can react with a diverse range of electrophiles to introduce substituents at the C2 position, a crucial step in the synthesis of many complex indole (B1671886) alkaloids and related structures. acs.orgresearchgate.net

The N-trimethylsilyl group is instrumental in this process; without it, lithiation would predominantly occur at the N1 position, and to a lesser extent, the C3 position. Following the introduction of the desired substituent at C2, the TMS group can be easily removed under mild conditions, such as methanolysis, to yield the N-H indole. researchgate.net This strategy has been employed to create various 2-substituted and 2,3-disubstituted indoles, which are key intermediates for more elaborate molecular frameworks. researchgate.net

For instance, the reaction of 2-lithio-1-(trimethylsilyl)-1H-indole with aldehydes and ketones produces 2-indolylcarbinols. researchgate.net Furthermore, reacting 1-(trimethylsilyl)indole sequentially with lithium and chlorotrimethylsilane (B32843) can lead to the formation of 1,4-bis(trimethylsilyl)indole, another versatile building block for accessing substituted indoles. researchgate.net These methods provide a direct route to indol-2-yl ketones and other derivatives that are pivotal in the synthesis of complex natural products. psu.edu

Precursors for Biologically Relevant Scaffolds and Pharmacophores

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical drugs. rsc.org this compound and its derivatives serve as critical precursors in the synthesis of these biologically active molecules, where the silyl (B83357) group acts as a protecting or directing group to achieve the desired substitution pattern.

A prominent example is the synthesis of paullones, a class of compounds known for their potent inhibition of cyclin-dependent kinases (CDKs), which gives them significant anticancer potential. researchgate.netnih.gov The synthesis of various paullone (B27933) derivatives can be facilitated by strategies involving silylindoles. For example, 2-silylindoles can be synthesized via copper-catalyzed cyclization and subsequently used in coupling reactions to build the complex paullone scaffold. acs.orgnih.gov This methodology demonstrates the utility of silylindoles in the rapid construction of kinase inhibitors. nih.gov

The N-silyl protection strategy is also vital in the multi-step total synthesis of complex indole alkaloids, which exhibit a wide range of biological activities. numberanalytics.com By masking the reactive N-H proton, chemists can perform reactions on other parts of the molecule, such as palladium-catalyzed cross-couplings or functionalization of the benzene (B151609) ring, without interference from the indole nitrogen. mdpi.com This approach has been instrumental in building diverse and highly functionalized pharmacophores for drug discovery. rsc.org

Role in the Development of Catalytic Systems and Reagent Design

While not typically a catalyst itself, this compound plays a significant role in the development of new reagents and catalytic processes. Its unique reactivity profile allows it to be a precursor to highly reactive intermediates or a key substrate in the optimization of catalytic reactions.

The development of novel silylating agents and their application in catalysis is an area of active research. For example, trimethylsilyl (B98337) iodide (TMSI) has been used as a multifunctional reagent in one-pot reactions to synthesize complex xanthene derivatives from indoles and other starting materials. rsc.orgresearchgate.net In these reactions, TMSI can act as a deprotecting agent and promoter for cyclization.

Furthermore, the synthesis of 2-silylindoles via copper-catalyzed reactions from 2-alkenylaryl isocyanides using silylboronates showcases an advanced catalytic method where the silyl group is precisely installed. acs.orgnih.gov These resulting 2-silylindoles are not the final product but are valuable reagents for subsequent transformations, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or vinyl groups. nih.gov This two-step sequence, involving catalytic silylation followed by catalytic cross-coupling, represents a powerful strategy for indole derivatization.

Additionally, the reaction of lithium bis(trimethylsilyl)methanide with phenyl isocyanide has been shown to unexpectedly produce an N-lithio-indole derivative, a novel organometallic reagent that was fully characterized, including by X-ray crystallography. rsc.orgrsc.org This discovery highlights how silyl-containing starting materials can lead to the formation of new and potentially useful reagents for organic synthesis.

Application in Polymer Chemistry and Materials Science

The application of this compound in polymer and materials science is an emerging area with significant potential. While direct polymerization of this specific monomer is not extensively documented, the properties of both the indole moiety and the trimethylsilyl group suggest its utility in creating advanced materials. The indole ring is an electron-rich aromatic system, a feature that is highly desirable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The trimethylsilyl group is known to impart valuable properties to polymers. For example, poly(1-trimethylsilyl-1-propyne) (PTMSP) is a well-known polymer that exhibits exceptionally high gas permeability due to its large free volume, making it a benchmark material for membrane-based gas separation. osti.gov The bulky TMS groups prevent efficient chain packing, leading to a rigid structure with high porosity.

Incorporating this compound into a polymer backbone could therefore lead to materials with a unique combination of properties:

Enhanced Solubility and Processability : The TMS groups can improve the solubility of rigid polymer backbones in common organic solvents, facilitating material processing.

Modified Thermal Properties : The silyl group can increase the thermal stability and glass transition temperature of polymers. osti.gov

Tunable Electronic Properties : The combination of the electron-rich indole unit with the electronic effects of the silyl group could be used to tune the HOMO/LUMO energy levels of materials for organic electronics.

High Free Volume Materials : If polymerization can be achieved, the bulky N-silyl group might lead to polymers with high free volume, potentially useful for gas separation membranes or sensor applications.

Although this remains a largely exploratory field, the foundational knowledge from silyl-containing polymers and indole-based functional materials provides a strong rationale for investigating this compound as a monomer for novel high-performance materials. mdpi.com

Compound Index

Spectroscopic and Structural Elucidation of 1 Trimethylsilyl 1h Indole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In derivatives of 1-(trimethylsilyl)-1H-indole, the trimethylsilyl (B98337) (TMS) group provides a distinctive singlet in the ¹H NMR spectrum, typically appearing far upfield. For instance, in 3-methyl-2-(trimethylsilyl)-1H-indole, the nine protons of the TMS group appear as a sharp singlet at δ 0.02 ppm. Similarly, for N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide, this signal is observed at δ 0.38 ppm. vulcanchem.com The aromatic protons of the indole (B1671886) ring system generally resonate in the downfield region, as exemplified by the δ 6.46–8.86 ppm range for the aromatic protons in 3-methyl-2-(trimethylsilyl)-1H-indole.

In ¹³C NMR spectroscopy, the TMS carbons also produce a characteristic upfield signal. For 3-methyl-2-(trimethylsilyl)-1H-indole, this peak is found at δ -1.9 ppm. The carbons of the indole ring appear at more conventional chemical shifts, with aromatic carbons typically resonating between δ 110 and 140 ppm. For example, in 5-bromo-1-(trimethylsilyl)-1H-indole, the indole carbons are observed at δ 140.6, 132.0, 127.2, 121.4, 119.3, 119.1, 113.5, and 112.9 ppm. rsc.org The presence of the TMS group is noted to cause an upfield shift for adjacent carbon atoms due to its shielding effects.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals |

| 3-Methyl-2-(trimethylsilyl)-1H-indole | CDCl₃ | 0.02 (s, 9H, Si(CH₃)₃), 1.96 (s, 3H, CH₃), 6.46–8.86 (m, aromatic H) | -1.9 (Si(CH₃)₃), 15.8–159.0 (aromatic C) |

| N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide vulcanchem.com | CDCl₃ | 0.38 (s, 9H, Si(CH₃)₃), 1.25 (t, 6H, NCH₂CH₃), 3.55 (q, 4H, NCH₂), 6.98–7.45 (m, 4H, Ar-H) | 1.2 (Si(CH₃)₃), 13.8 (NCH₂CH₃), 42.5 (NCH₂), 121.8–138.4 (Ar-C), 165.2 (C=O) |

| 5-Bromo-1-(trimethylsilyl)-1H-indole rsc.org | CDCl₃ | Not specified | 140.6, 132.0, 127.2, 121.4, 119.3, 119.1, 113.5, 112.9, 9.7, 0.04 |

Advanced Mass Spectrometry Techniques (NALDI-MS, FT-ICR-MS, QqQ ESI-MS/MS, HRMS)

Advanced mass spectrometry techniques are indispensable for the precise mass determination and fragmentation analysis of silylated indoles. High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of these molecules. For example, the molecular formula of a trimethylsilyl-ethynyl indole derivative was confirmed by a molecular ion peak corresponding to its calculated mass. Similarly, HRMS (ESI) has been used to confirm the calculated mass of various functionalized indole derivatives. rsc.orgmdpi.commdpi.com

Techniques such as Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) have been utilized for the comprehensive study of synthesized silicon-based organic compounds. These methods allow for accurate identification and characterization. researchgate.net GC-MS analysis of silylated indole derivatives, such as 1H-Indole-3-acetonitrile, 1-(trimethylsilyl)-, reveals characteristic fragmentation patterns, with a prominent peak often observed for the trimethylsilyl group (m/z 73). nih.gov The mass spectrum of 1H-Indole, 1-(trimethylsilyl)-3-[[(trimethylsilyl)oxy]methyl]- has also been reported. nist.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the solid-state structure of molecules. While a crystal structure for this compound is not described in the provided search results, the analysis of related silylated indoles offers significant insights.

The crystal structure of 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole reveals that the indole ring system is nearly planar. iucr.org A notable feature in the crystallography of silyl-containing compounds is the potential for disorder in the trimethylsilyl group due to its steric bulk and conformational flexibility, which has been observed in the crystal lattice of a TMS-ethynyl derivative. iucr.org This steric hindrance can introduce challenges in obtaining high-quality crystals suitable for X-ray diffraction analysis. The supramolecular structure of these compounds is often characterized by weak C–H···π interactions. iucr.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides characteristic absorption bands.

The FT-IR spectrum of 3-methyl-1-(trimethylsilyl)-1H-indole shows prominent bands at 2958 cm⁻¹ and 1452 cm⁻¹. rsc.org In another derivative, N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide, the IR spectrum (ATR) displays a C-H stretching vibration at 2950 cm⁻¹, a strong carbonyl (C=O) stretch at 1680 cm⁻¹, and a Si-C bond vibration at 1250 cm⁻¹. vulcanchem.com The Si-C stretching and bending vibrations are characteristic of the trimethylsilyl group and are typically observed in the regions of 1250-1270 cm⁻¹ (symmetric deformation) and 840-860 cm⁻¹ (rocking).

Table 2: Characteristic Infrared (IR) Frequencies (cm⁻¹) for this compound Derivatives

| Compound | IR Bands (cm⁻¹) | Assignment |

| 3-Methyl-1-(trimethylsilyl)-1H-indole rsc.org | 2958, 1452 | C-H stretch, Aromatic C=C stretch |

| N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide vulcanchem.com | 2950, 1680, 1250 | C-H stretch, C=O stretch, Si-C vibration |

Computational and Theoretical Investigations of 1 Trimethylsilyl 1h Indole

Density Functional Theory (DFT) Studies and Electronic Structure Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. irjweb.comnih.gov For indole (B1671886) derivatives, DFT is used to determine key characteristics that govern their reactivity. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial.

The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. ijarset.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. irjweb.comnih.gov A small energy gap suggests that a molecule requires less energy for excitation, indicating higher reactivity and lower stability, making it a "soft" molecule. ijarset.comnih.gov Conversely, a large energy gap points to high stability and low reactivity, characteristic of a "hard" molecule. irjweb.comnih.gov

In a study of a related compound, 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime], DFT calculations revealed it had the lowest HOMO-LUMO energy gap among the compounds tested, indicating it was the most reactive. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.comajchem-a.com These parameters, summarized in the table below, provide a theoretical framework for predicting chemical behavior. ijarset.comsciencepublishinggroup.com

Table 1: Key Quantum Chemical Descriptors Derived from DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. Low ionization potential suggests a better electron donor. ijarset.commdpi.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. High electron affinity suggests a better electron acceptor. ijarset.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or molecule to attract electrons. sciencepublishinggroup.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.comijarset.com |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; soft molecules are more reactive. ijarset.com |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. irjweb.comsciencepublishinggroup.com |

Elucidation of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, including the identification of transient intermediates and the calculation of transition state energies. harvard.edu This allows for the validation of proposed mechanisms and the prediction of product selectivity.

For instance, in the hetero-Diels-Alder reaction of a nitrosoalkene with indole, DFT calculations were employed to investigate the regioselectivity. nih.gov By comparing the energy barriers of the transition states, calculations confirmed that the pathway leading to the experimentally observed 3-alkylated indole product involved a lower energy transition state than the alternative C2 alkylation pathway. nih.gov

Similarly, the mechanism for the nickel-catalyzed asymmetric hydroarylation of dienes with indoles has been elucidated using DFT. chinesechemsoc.org These calculations identified key intermediates and transition states (e.g., TS-II-R and TS-II-S), providing a rationale for the observed regio- and enantioselectivities. chinesechemsoc.org

The power of theoretical chemistry to explain reactivity differences is further highlighted in the reaction of 2H-azirine isomers with benzyne (B1209423) to form substituted indoles. acs.org While one isomer, 2-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-3-phenyl-2H-azirine, readily reacted, its regioisomer, 2-[1-(4-nitrobenzyl)-1H-tetrazol-5-yl]-3-phenyl-2H-azirine, was unreactive. DFT calculations of the optimized geometries revealed that in the unreactive isomer, the bulky protecting group sterically hinders the approach of the benzyne, thus preventing the reaction. acs.org

Furthermore, computational studies on indolynes, which can be generated from silyl-substituted indole precursors, have shown that distortion energies within the transition state are key to controlling the regioselectivity of nucleophilic additions. nih.gov This understanding provides a predictive model for designing reactions with enhanced selectivity. nih.gov

Table 2: Examples of Computational Insights into Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings |

| Hetero-Diels-Alder | DFT (B3LYP/6-31G(d,p)) | Confirmed regioselectivity by showing the transition state for C3 alkylation is energetically favored over C2 alkylation. nih.gov |

| Nickel-Catalyzed Hydroarylation | DFT | Elucidated the reaction mechanism, identified key intermediates, and explained the origin of regio- and enantioselectivity. chinesechemsoc.org |

| Aryne Cycloaddition | DFT (B3LYP/6-31G(d)) | Explained the lack of reactivity of an isomer by identifying steric hindrance in its optimized geometry. acs.org |

| Palladium-Catalyzed Silylation | DFT | Investigated the reaction mechanism and the effect of substituents on reaction promotion or hindrance. acs.org |

| Nucleophilic Addition to Indolynes | DFT | Revealed that distortion energies in the transition state control regioselectivity, leading to a predictive model. nih.gov |

Prediction of Structure-Reactivity Relationships and Silicon Effects

A major goal of computational chemistry is to establish quantitative structure-reactivity relationships (SRRs), which connect a molecule's structural features to its chemical behavior. nih.govrsc.org For 1-(trimethylsilyl)-1H-indole, the trimethylsilyl (B98337) (TMS) group at the N-1 position significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Steric Effects: The TMS group is sterically bulky. This steric hindrance can play a crucial role in directing the regioselectivity of reactions by blocking certain sites and favoring attack at less hindered positions. nih.gov For example, in the palladium-catalyzed arylation of amines, DFT calculations demonstrated that introducing bulky substituents at the α-position brought the target γ-C(sp³)–H bond closer to the metal center, facilitating the C-H activation step in what is known as the Thorpe-Ingold effect. rsc.org

Computational methods can precisely model these competing effects. By calculating reaction barriers and analyzing molecular properties like atomic charges and molecular electrostatic potentials, a predictive understanding of how the silicon group and other substituents will affect the reactivity of the indole core can be achieved. nih.govuri.edu

Table 3: Summary of Silicon and Substituent Effects on Indole Reactivity

| Effect | Description | Consequence for Reactivity |

| Electronic (TMS group) | Weakly electron-donating via σ-π hyperconjugation. | Activates the indole ring towards electrophilic attack. |

| Electronic (Other Substituents) | Electron-donating or electron-withdrawing groups on the ring modify electron density. uri.edu | Can promote or hinder specific reactions; influences interaction energies in the transition state. acs.orguri.edu |

| Steric (TMS group) | The bulky nature of the Si(CH₃)₃ group. | Can direct incoming reagents to less hindered positions, controlling regioselectivity. nih.gov May also lead to disordered crystal structures. |

| Thorpe-Ingold Effect | Steric compression from substituents can alter bond angles and distances. | Can facilitate certain reactions by forcing reactive centers into closer proximity, lowering activation barriers. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.